Cyclobutyrol sodium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cyclobutyrol sodium is a pharmaceutical compound known for its therapeutic effectiveness in treating cholestasis, a condition characterized by impaired bile flow. It is a choleretic agent, meaning it promotes the production and secretion of bile. This compound is particularly noted for its ability to inhibit the secretion of biliary lipids, making it a valuable compound in bile therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclobutyrol sodium can be synthesized through the hydrolysis of its ethyl ester, which is obtained via the Reformatski reaction. The Reformatski reaction involves the reaction of an α-halo ester with a zinc reagent to form a β-hydroxy ester. The ethyl ester is then hydrolyzed to produce cyclobutyrol, which is subsequently converted to its sodium salt form .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using the same principles as the laboratory methods but optimized for efficiency and yield. The process includes the careful control of reaction conditions such as temperature, pressure, and pH to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Cyclobutyrol sodium undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it back to its alcohol form.

Substitution: It can undergo nucleophilic substitution reactions, where the sodium ion is replaced by other cations.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various nucleophiles can be used depending on the desired product, such as halides or other alkyl groups.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted cyclobutyrol derivatives

Scientific Research Applications

Cyclobutyrol sodium has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying choleretic agents.

Biology: Investigated for its effects on bile production and secretion in liver cells.

Medicine: Used in the treatment of cholestasis and other liver disorders. It is also studied for its potential anti-inflammatory and antioxidant properties.

Industry: Employed in the production of pharmaceuticals and as a research tool in drug development.

Mechanism of Action

The mechanism of action of cyclobutyrol sodium involves several key processes:

Modulation of Bile Synthesis and Secretion: It enhances the activity of enzymes involved in bile acid synthesis, increasing bile production.

Transport Proteins: It improves the function of transport proteins on hepatocyte membranes, facilitating the efficient secretion of bile.

Anti-inflammatory Properties: It reduces inflammation in bile ducts by downregulating pro-inflammatory cytokines.

Cytoprotective Effects: It stabilizes hepatocyte membranes, protecting them from damage induced by bile acids and other toxic substances.

Antioxidant Properties: It scavenges free radicals, reducing oxidative stress and protecting liver cells

Comparison with Similar Compounds

Cyclobutyrol sodium is unique in its ability to inhibit biliary lipid secretion while promoting bile production. Similar compounds include:

Ursodeoxycholic acid: Used to treat cholestasis but works primarily by reducing cholesterol absorption.

Chenodeoxycholic acid: Another bile acid used in the treatment of gallstones and certain liver diseases.

Obeticholic acid: A synthetic bile acid analogue used to treat primary biliary cholangitis

This compound stands out due to its multifaceted approach to improving bile flow and liver health, addressing several key aspects of cholestasis through its unique mechanism of action.

Biological Activity

Cyclobutyrol sodium, a synthetic compound with a unique cyclobutane structure, is primarily recognized for its biological activity as a choleretic agent . This means it promotes bile secretion from the liver, which is crucial for the digestion and absorption of dietary fats. The compound also inhibits the secretion of biliary lipids, making it significant in managing various hepatic conditions, particularly cholestasis.

The precise mechanism of action of this compound is not fully understood; however, several studies have elucidated its effects on liver function and lipid metabolism:

- Choleretic Effect : Cyclobutyrol enhances bile production, which is essential for fat digestion. Its administration leads to increased bile flow and reduced biliary concentrations of cholesterol and phospholipids without significantly affecting bile acid secretion .

- Inhibition of Biliary Lipid Secretion : Studies using isolated perfused rat livers have demonstrated that cyclobutyrol significantly decreases the biliary outputs of cholesterol and phospholipids. For instance, at low infusion rates, cyclobutyrol decreased phospholipid and cholesterol outputs by 65% and 75%, respectively .

- Pharmacodynamic Actions : The compound exhibits a pharmacodynamic effect that selectively reduces biliary lipid secretion while promoting bile flow, indicating an uncoupling of lipid secretion from bile acids .

Comparative Analysis with Other Compounds

Cyclobutyrol shares structural similarities with other compounds influencing bile production or lipid metabolism. The following table summarizes key comparisons:

| Compound | Structure Type | Primary Action | Unique Feature |

|---|---|---|---|

| Cyclobutyrol | Cyclobutane | Choleretic agent | Inhibits biliary lipid secretion |

| Ursodeoxycholic Acid | Bile Acid | Choleretic and cytoprotective | Protects liver cells from damage |

| Chenodeoxycholic Acid | Bile Acid | Choleretic | Involved in cholesterol metabolism |

| Fenofibrate | Fibric Acid | Lowers triglycerides | Primarily affects lipid profiles |

Study 1: Inhibitory Action on Biliary Lipids

In an experiment involving isolated perfused rat livers, the administration of cyclobutyrol resulted in a marked decrease in biliary cholesterol and phospholipid outputs without affecting bile acid secretion. The study controlled for various infusion rates of sodium taurocholate, demonstrating that cyclobutyrol's effects are significant even at varying levels of bile acid presence .

Study 2: Dose-Dependent Effects

A separate study assessed the biliary response to different doses of cyclobutyrol. Results indicated that all doses tested (ranging from 0.40 to 2.16 mmol/kg body weight) led to increased biliary outputs of sodium and chloride while reducing bile acid concentrations in a dose-dependent manner. This suggests that cyclobutyrol may modulate not only bile flow but also the composition of biliary secretions .

Summary of Findings

This compound demonstrates significant biological activity through its choleretic properties and ability to inhibit biliary lipid secretion. Its unique mechanism involves enhancing bile flow while selectively reducing the output of cholesterol and phospholipids. This dual action positions cyclobutyrol as a potential therapeutic agent for conditions like cholestasis and other hepatic disorders.

Further research is warranted to explore the full spectrum of its pharmacological interactions and potential applications in clinical settings. Understanding these mechanisms could lead to optimized treatment regimens involving cyclobutyrol, particularly in conjunction with other therapeutic agents aimed at managing liver health.

Properties

CAS No. |

1130-23-0 |

|---|---|

Molecular Formula |

C10H17NaO3 |

Molecular Weight |

208.23 g/mol |

IUPAC Name |

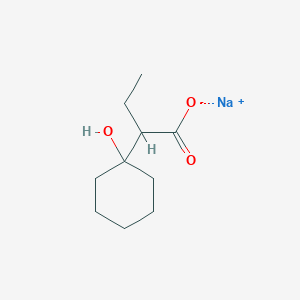

sodium;2-(1-hydroxycyclohexyl)butanoate |

InChI |

InChI=1S/C10H18O3.Na/c1-2-8(9(11)12)10(13)6-4-3-5-7-10;/h8,13H,2-7H2,1H3,(H,11,12);/q;+1/p-1 |

InChI Key |

ZIKJCAPMXXTMDD-UHFFFAOYSA-M |

Canonical SMILES |

CCC(C(=O)[O-])C1(CCCCC1)O.[Na+] |

Related CAS |

512-16-3 (Parent) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.